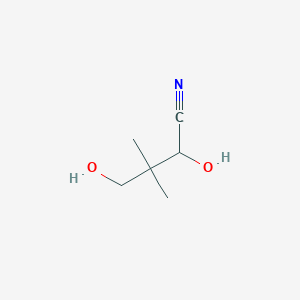
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-3,3-dimethylbutyronitrile, also known as DDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals, including the anti-cancer drug 6-thioguanine. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is not fully understood. However, it has been suggested that 2,4-Dihydroxy-3,3-dimethylbutyronitrile may exert its effects by modulating the activity of several key enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
2,4-Dihydroxy-3,3-dimethylbutyronitrile has been found to exhibit several unique biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in inflammation and oxidative stress. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dihydroxy-3,3-dimethylbutyronitrile. One area of interest is the development of new synthetic methods for 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are more efficient and cost-effective. Another area of interest is the investigation of the anti-cancer properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile and its potential as a cancer therapeutic. Additionally, the potential use of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as an anti-inflammatory and anti-oxidant agent in the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is a chemical compound that has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects. While there are still many aspects of 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are not fully understood, continued research on this compound may lead to the development of new treatments for various diseases.
Synthesemethoden
2,4-Dihydroxy-3,3-dimethylbutyronitrile can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxy-3,3-dimethylbutyric acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then hydrolyzed to obtain 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
Eigenschaften
CAS-Nummer |
10232-92-5 |
|---|---|
Produktname |
2,4-Dihydroxy-3,3-dimethylbutyronitrile |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
InChI-Schlüssel |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
Kanonische SMILES |
CC(C)(CO)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



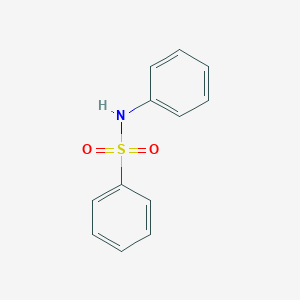
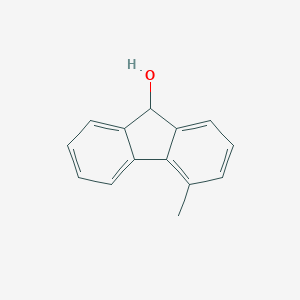
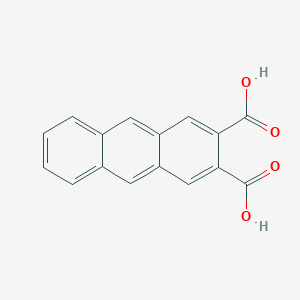
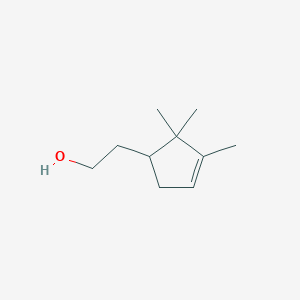
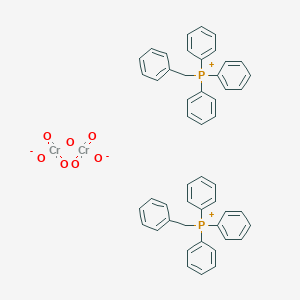
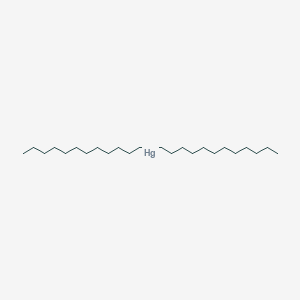
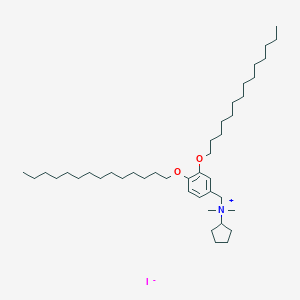
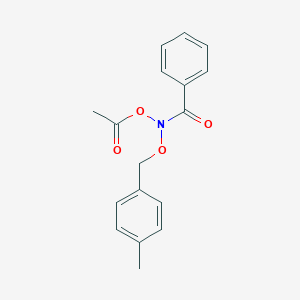
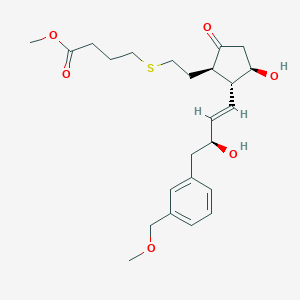
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
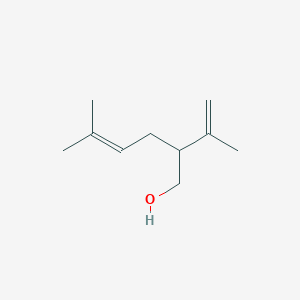
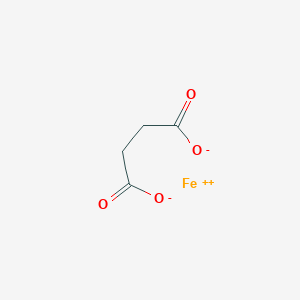
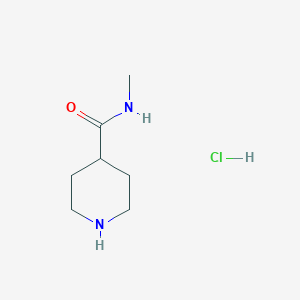
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)